molecular formula C10H11BrN2O2S B5101057 2-[2-(4-Bromoanilino)-2-oxoethyl]sulfanylacetamide

2-[2-(4-Bromoanilino)-2-oxoethyl]sulfanylacetamide

Cat. No.: B5101057
M. Wt: 303.18 g/mol
InChI Key: DQVUJWCQGZDMTC-UHFFFAOYSA-N
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Description

2-[2-(4-Bromoanilino)-2-oxoethyl]sulfanylacetamide is an organic compound characterized by the presence of a bromoaniline group, an oxoethyl group, and a sulfanylacetamide moiety

Properties

IUPAC Name

2-[2-(4-bromoanilino)-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2S/c11-7-1-3-8(4-2-7)13-10(15)6-16-5-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVUJWCQGZDMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromoanilino)-2-oxoethyl]sulfanylacetamide typically involves the alkylation of sodium 4-(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) to facilitate the alkylation process.

Industrial Production Methods

While specific industrial production methods for 2-[2-(4-Bromoanilino)-2-oxoethyl]sulfanylacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromoanilino)-2-oxoethyl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The bromoaniline group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-[2-(4-Bromoanilino)-2-oxoethyl]sulfanylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromoanilino)-2-oxoethyl]sulfanylacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromoaniline group can form hydrogen bonds or hydrophobic interactions with target proteins, while the oxoethyl and sulfanylacetamide moieties can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Bromoanilino)-2-oxoethyl]sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromoaniline and sulfanylacetamide moieties allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

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